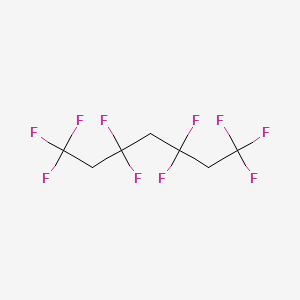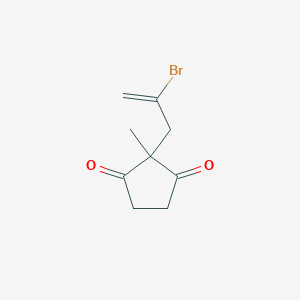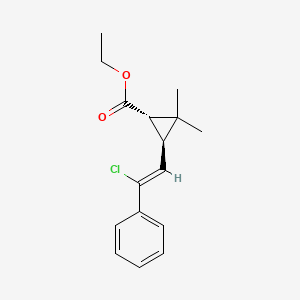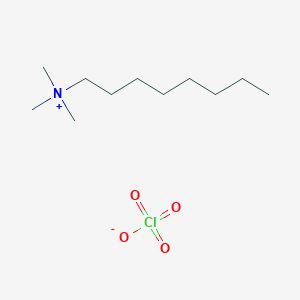![molecular formula C17H19N3S B14270561 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- CAS No. 162707-33-7](/img/structure/B14270561.png)
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- is a chemical compound with the molecular formula C17H19N3S and a molecular weight of 297.42 g/mol . It is known for its unique structure, which includes an acridine core and a dimethylaminoethylthio substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- typically involves the reaction of acridine derivatives with dimethylaminoethylthiol. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles like halides and amines . Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted acridine derivatives .
Applications De Recherche Scientifique
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to proteins, affecting their activity and stability . These interactions are mediated by the unique structural features of the compound, including the acridine core and the dimethylaminoethylthio group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- is unique due to its specific substituent groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
162707-33-7 |
|---|---|
Formule moléculaire |
C17H19N3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
9-[2-(dimethylamino)ethylsulfanyl]acridin-3-amine |
InChI |
InChI=1S/C17H19N3S/c1-20(2)9-10-21-17-13-5-3-4-6-15(13)19-16-11-12(18)7-8-14(16)17/h3-8,11H,9-10,18H2,1-2H3 |
Clé InChI |
PRKBFERIKIGKQO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)

